

An In-depth Technical Guide to ZMYND19 Protein Interactions and Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Abstract

This technical guide provides a comprehensive overview of the current understanding of the protein Zinc Finger MYND-Type Containing 19 (ZMYND19), with a focus on its molecular interactions, the complexes it forms, and its emerging role in cellular signaling. ZMYND19 is a protein characterized by a MYND-type zinc finger domain, which is critical for mediating protein-protein interactions.^[1] Initially identified as an interacting partner of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and tubulins, recent groundbreaking research has illuminated a pivotal role for ZMYND19 as a negative regulator of the mTORC1 signaling pathway. This guide synthesizes the available qualitative and quantitative data, details the experimental protocols used to elucidate these interactions, and provides visual representations of the key pathways and workflows.

Core ZMYND19 Interactions and Complexes

ZMYND19 participates in several key protein-protein interactions, forming distinct complexes that are integral to its function. The most well-characterized of these is its role in the negative regulation of the mTORC1 pathway through its interaction with MKLN1.

The ZMYND19-MKLN1 Complex: A Negative Regulator of mTORC1

Recent studies have identified ZMYND19 as a crucial component of a complex that inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism.[2][3][4][5]

- Interaction with MKLN1: ZMYND19 forms a complex with Muscle Kelch-Like N1 (MKLN1). This interaction is mediated by the zinc finger domain of ZMYND19.[6][7] Upon loss of the E3 ubiquitin ligase complex CTLH, ZMYND19 and MKLN1 accumulate and associate with each other at the lysosomal membrane, where mTORC1 is activated.[2][4][5][7]
- Interaction with mTORC1 Components: The ZMYND19-MKLN1 complex directly interacts with core components of the mTORC1 pathway.
 - Raptor: ZMYND19 robustly co-immunoprecipitates with Raptor, the regulatory-associated protein of mTOR.[4] This interaction is also dependent on the zinc finger domain of ZMYND19.[6]
 - RagA/C: The ZMYND19/MKLN1 complex also binds to the Rag GTPases RagA and RagC, which are responsible for recruiting mTORC1 to the lysosome in response to amino acid availability.[4]
- Functional Consequence: The formation of this complex at the lysosome does not prevent the recruitment of mTORC1 but instead blocks a late stage of its activation.[3][4] Specifically, the ZMYND19-MKLN1 complex interferes with the interaction between mTORC1 and its activator Rheb, as well as its substrates S6 and 4E-BP1.[2][5]

Interaction with Melanin-Concentrating Hormone Receptor 1 (MCHR1)

ZMYND19 was initially identified as a protein that interacts with the C-terminus of MCHR1, a G protein-coupled receptor involved in energy homeostasis.[8] However, the functional significance and the precise signaling pathway involving this interaction remain to be fully elucidated by more recent studies.

Interaction with Tubulins

ZMYND19 has also been reported to bind to the N-termini of alpha- and beta-tubulins.[8] This interaction suggests a potential role for ZMYND19 in the regulation of microtubule dynamics

and cytoskeleton-dependent processes. Further research is needed to validate and characterize the functional consequences of this interaction.

Quantitative Data on ZMYND19 Interactions

Currently, there is a notable absence of publicly available quantitative data, such as binding affinities (Kd) and detailed stoichiometry, for the interactions of ZMYND19 with its binding partners. The majority of the existing literature provides qualitative evidence of these interactions through techniques like co-immunoprecipitation and immunoblotting. The following table summarizes the qualitative findings.

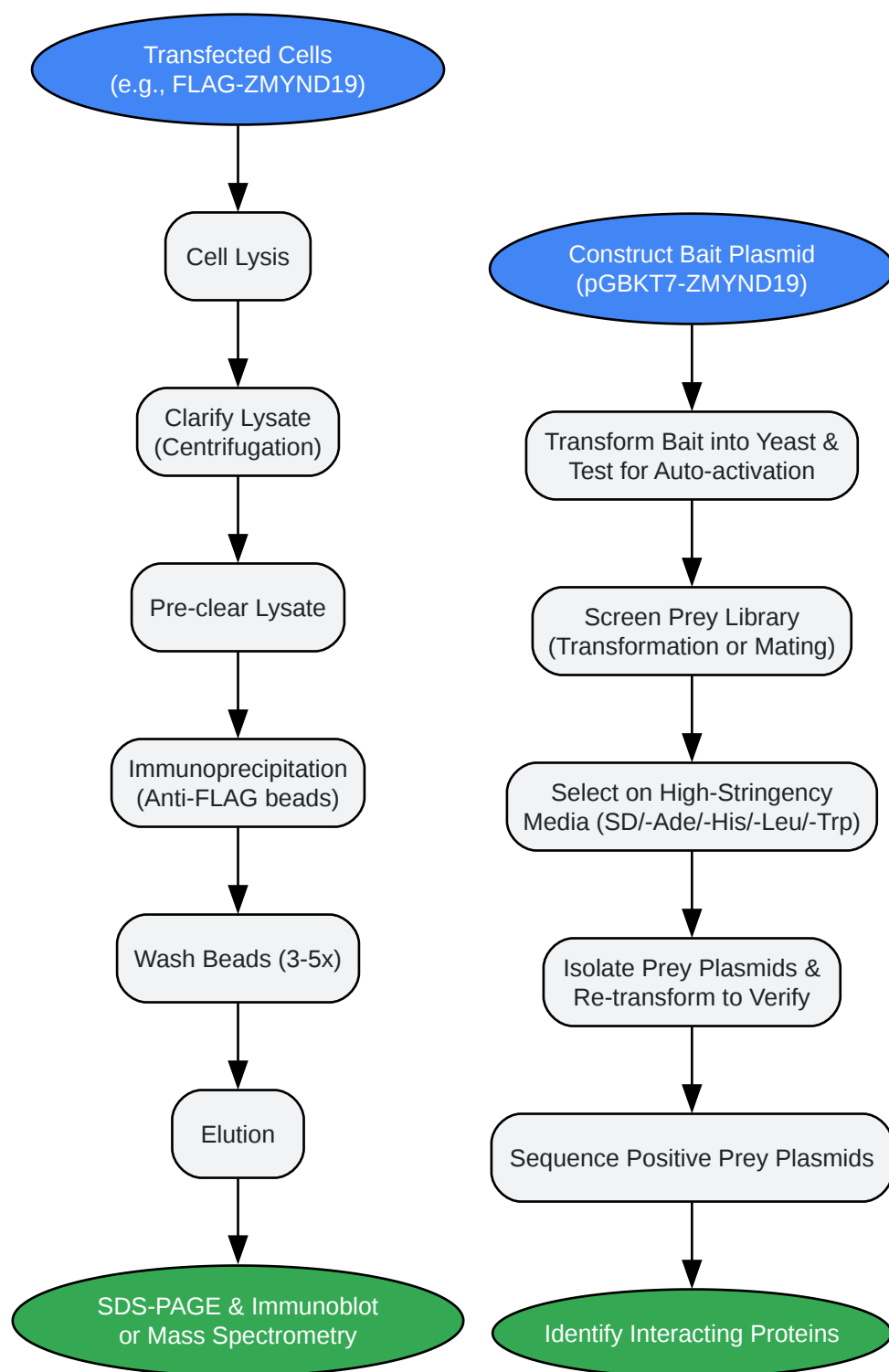
ZMYND19 Interactor	Experimental Evidence	Functional Role of Interaction	Citations
MKLN1	Co-immunoprecipitation	Forms a complex to negatively regulate mTORC1.	[4] [6] [7]
Raptor	Co-immunoprecipitation	Direct interaction to inhibit mTORC1 activation.	[4] [6]
RagA/C	Co-immunoprecipitation	Part of the inhibitory complex on mTORC1.	[4]
CTLH Complex	ZMYND19 is a substrate of this E3 ligase.	Regulates ZMYND19 protein stability.	[2] [4] [5]
MCHR1	Yeast Two-Hybrid	Unknown	[8]
Alpha-Tubulin	Yeast Two-Hybrid	Potential role in microtubule dynamics.	[8]
Beta-Tubulin	Yeast Two-Hybrid	Potential role in microtubule dynamics.	[8]

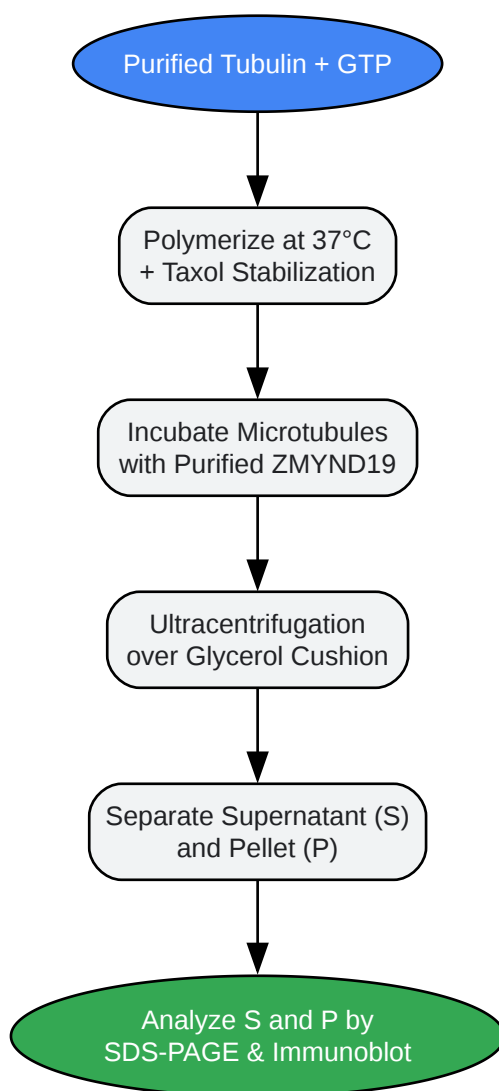
Signaling Pathways Involving ZMYND19

The most well-defined signaling pathway involving ZMYND19 is the negative regulation of mTORC1.

The CTLH-ZMYND19-mTORC1 Signaling Axis

This pathway represents a mechanism for rapidly tuning mTORC1 activity at the lysosomal membrane.





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- To cite this document: BenchChem. [An In-depth Technical Guide to ZMYND19 Protein Interactions and Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564386#zmynd19-protein-interactions-and-complexes]

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